molecular formula C8H9IN2 B2966870 8-Iodo-1,2,3,4-tetrahydro-1,6-naphthyridine CAS No. 2379946-25-3

8-Iodo-1,2,3,4-tetrahydro-1,6-naphthyridine

Cat. No. B2966870
CAS RN: 2379946-25-3
M. Wt: 260.078
InChI Key: GLELVBGTACPKDY-UHFFFAOYSA-N
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Description

8-Iodo-1,2,3,4-tetrahydro-1,6-naphthyridine is a chemical compound with the CAS Number: 2379946-25-3 . It has a molecular weight of 260.08 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .


Molecular Structure Analysis

The IUPAC Name of this compound is 8-iodo-1,2,3,4-tetrahydro-1,6-naphthyridine . The InChI Code is 1S/C8H9IN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h4-5,11H,1-3H2 .


Chemical Reactions Analysis

Alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N -alkylsubstituted 1,5-naphthyridines 40 and 43 (Scheme 13) through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 260.08 . The InChI Code is 1S/C8H9IN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h4-5,11H,1-3H2 .

Future Directions

The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community including attempts to develop more ecofriendly, safe, and atom economical approaches . This suggests that there is ongoing research in this area, and future directions may include the development of new synthetic methodologies for the construction of medicinally important scaffolds and medicinal chemistry .

properties

IUPAC Name

8-iodo-1,2,3,4-tetrahydro-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h4-5,11H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLELVBGTACPKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CC(=C2NC1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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